

Application Notes and Protocols for Immunopeptidome Analysis Following ERAP1 Inhibition

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Compound of Interest

Compound Name: *ERAP1 modulator-1*

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These application notes provide a comprehensive overview and detailed protocols for the analysis of the immunopeptidome by mass spectrometry following the inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Understanding the alterations in the peptide repertoire presented by Major Histocompatibility Complex (MHC) class I molecules upon ERAP1 inhibition is crucial for the development of novel cancer immunotherapies and for understanding autoimmune diseases.[1][2][3][4]

Introduction to ERAP1 and its Role in Antigen Presentation

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[4] It resides in the endoplasmic reticulum and is responsible for trimming the N-termini of peptides that are translocated into the ER by the Transporter associated with Antigen Processing (TAP). This trimming process is essential to generate peptides of the optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[5] The resulting peptide-MHC (pMHC) complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an immune response.

Inhibition of ERAP1, either genetically through silencing or pharmacologically with small molecule inhibitors, can significantly alter the landscape of peptides presented on the cell

surface.^{[1][6][7]} This modulation of the immunopeptidome can lead to the presentation of novel tumor-associated antigens or neoantigens, thereby enhancing the immunogenicity of cancer cells and making them more susceptible to T-cell mediated killing.^{[6][7]}

Key Quantitative Changes in the Immunopeptidome after ERAP1 Inhibition

Several studies have quantified the changes in the immunopeptidome following ERAP1 inhibition. These changes provide insights into the enzyme's function and the potential therapeutic impact of its inhibition.

Feature	Observation upon ERAP1 Inhibition/Depletion	References
Peptide Length	Increase in the proportion of longer peptides (e.g., >9-mers) and a decrease in the proportion of optimal 9-mer peptides. In one study, the percentage of 9-mers decreased from ~50% in wild-type cells to ~35% in ERAP1-inhibited cells.	[8]
N-terminal Extensions	A significant increase in peptides with N-terminal extensions. One study reported an 8-fold increase in C-terminally extended ligands in ERAP1-inhibited cells compared to the proficient counterpart.	[8]
P1 Residue Frequencies	Alterations in the frequency of specific amino acids at the N-terminus (P1 position) of presented peptides. For example, a decrease in Gly1 and an increase in Ala1, Ser1, and Lys1 have been observed.	[8]
Peptide Repertoire Overlap	Significant but not complete overlap between the immunopeptidomes of ERAP1 knockout and inhibitor-treated cells, suggesting distinct mechanistic consequences of genetic versus pharmacological inhibition.	[9]

MHC-I Binding Affinity	Surprisingly, inhibitor treatment has been shown to enhance the average predicted MHC-I binding affinity by reducing the presentation of suboptimal long peptides and increasing the presentation of many high-affinity 9-12mers. [1]
Impact on Proteome	ERAP1 inhibition can also induce significant shifts in the cellular proteome, which may contribute to a smaller extent to the observed changes in the immunopeptidome. Less than 16% of differentially presented peptides belonged to proteins with altered expression levels. [6][10]

Signaling and Experimental Workflow Diagrams

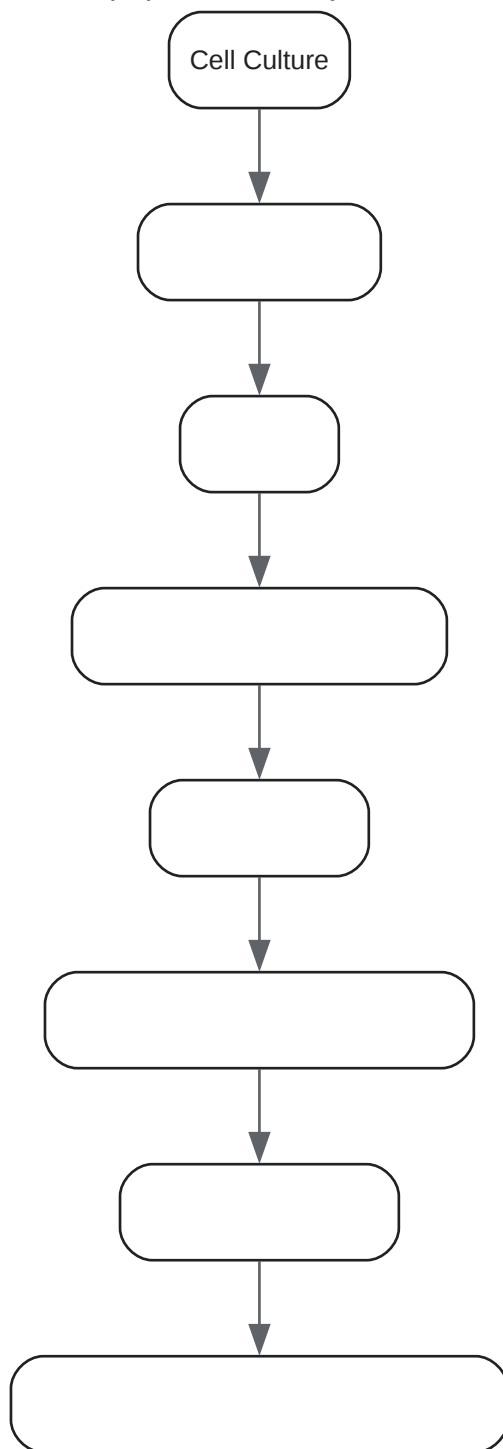
To visualize the processes involved, the following diagrams illustrate the antigen presentation pathway and a typical experimental workflow for immunopeptidome analysis.



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Caption: Antigen processing and presentation pathway highlighting the role of ERAP1.

Immunopeptidome Analysis Workflow

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Caption: Experimental workflow for immunopeptidome analysis after ERAP1 inhibition.

Detailed Experimental Protocols

The following protocols are compiled from established methodologies in the field of immunopeptidomics.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol 1: Cell Culture and ERAP1 Inhibition

- Cell Culture: Culture human or murine cell lines (e.g., A375 melanoma, neuroblastoma cell lines) in appropriate media and conditions to a sufficient number, typically 1×10^8 to 1×10^9 cells per experimental condition.[\[11\]](#)
- ERAP1 Inhibition:
 - Pharmacological Inhibition: Treat cells with a selective ERAP1 inhibitor at a predetermined optimal concentration and duration. Include a vehicle control (e.g., DMSO).
 - Genetic Inhibition: Utilize CRISPR/Cas9 or shRNA to generate stable ERAP1 knockout or knockdown cell lines.[\[6\]](#)[\[12\]](#) Include a non-targeting control.
- Cell Harvesting: Harvest cells by scraping or gentle dissociation, wash with cold phosphate-buffered saline (PBS), and pellet by centrifugation. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C until further processing.

Protocol 2: Immunoaffinity Purification of pMHC-I Complexes

- Cell Lysis:
 - Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS or 0.5% IGEPAL CA-630, with protease and phosphatase inhibitors).[\[13\]](#)
 - Incubate on ice or with gentle rotation at 4°C for a specified time (e.g., 1 hour).
 - Clarify the lysate by centrifugation at high speed (e.g., $20,000 \times g$) for 15-30 minutes at 4°C to remove cellular debris.
- Immunoaffinity Column Preparation:

- Use pan-MHC class I antibodies (e.g., W6/32) or allele-specific antibodies covalently coupled to a solid support like Protein A/G Sepharose or magnetic beads.[14]
- Immunoprecipitation:
 - Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.
 - Incubate the cleared lysate with the antibody-coupled beads overnight at 4°C with gentle rotation to capture pMHC-I complexes.
- Washing:
 - Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with varying salt concentrations and detergents.

Protocol 3: Peptide Elution and Mass Spectrometry Analysis

- Peptide Elution:
 - Elute the bound peptides from the MHC molecules by adding an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[12][14]
 - Separate the peptides from the antibody and MHC heavy and light chains using a molecular weight cut-off filter (e.g., 3-10 kDa).[12]
- Peptide Cleanup and Concentration:
 - Further purify and concentrate the eluted peptides using C18 solid-phase extraction (SPE) cartridges or tips.
 - Elute the peptides from the SPE material using a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA).
 - Dry the purified peptides using a vacuum concentrator.
- LC-MS/MS Analysis:

- Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[\[11\]](#)[\[15\]](#)
- Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[\[6\]](#)
- Data Analysis:
 - Search the acquired MS/MS spectra against a relevant protein sequence database (e.g., UniProt) using a search engine like Sequest, Mascot, or Spectronaut.
 - Perform label-free quantification to compare the abundance of identified peptides between the ERAP1-inhibited and control samples.
 - Utilize bioinformatics tools to predict the binding affinity of identified peptides to the specific HLA alleles of the cell line.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the impact of ERAP1 inhibition on the immunopeptidome. By carefully controlling experimental variables and employing high-sensitivity mass spectrometry, researchers can identify and quantify changes in the presented peptide repertoire. This information is invaluable for the development of targeted immunotherapies that leverage the altered antigen presentation landscape in cancer cells and for a deeper understanding of the molecular mechanisms underlying autoimmune diseases.[\[8\]](#)[\[16\]](#)

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